molecular formula C11H13NO B2445116 2-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1090864-62-2

2-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2445116
CAS No.: 1090864-62-2
M. Wt: 175.231
InChI Key: VSMBILMPNDFDDS-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is known for its unique structure, which includes an indane moiety linked to an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of indane derivatives with acetamide. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired acetamide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indane moiety or the acetamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Acetylamino)indane
  • N-(5-Indanyl)acetamide
  • N-2,3-Dihydro-1H-inden-5-ylacetamide

Uniqueness

2-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific indane-acetamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBILMPNDFDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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